molecular formula C24H16BrFN2O4 B609723 OGT 2115

OGT 2115

Cat. No.: B609723
M. Wt: 495.3 g/mol
InChI Key: LKBXWNYXDMSFQU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

OGT 2115 plays a crucial role in biochemical reactions by inhibiting heparanase activity. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, facilitating tumor cell invasion and metastasis. This compound inhibits heparanase with an IC50 of 0.4 μM, thereby preventing the degradation of heparan sulfate . Additionally, this compound exhibits anti-angiogenic properties with an IC50 of 1 μM, further contributing to its potential as an anti-cancer agent . The compound interacts with heparanase by binding to its active site, thereby blocking its enzymatic activity.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The compound downregulates the expression of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein, leading to increased apoptosis . In prostate cancer cells, this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 20.2 and 97.2 μM for PC-3 and DU-145 cells, respectively . Furthermore, this compound has been observed to enhance the chemotherapeutic response in triple-negative breast cancer cells by increasing extracellular ATP levels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of heparanase, which prevents the degradation of heparan sulfate in the extracellular matrix. This inhibition disrupts the tumor microenvironment, reducing tumor cell invasion and metastasis . Additionally, this compound downregulates MCL-1 protein expression, promoting apoptosis in cancer cells . The compound’s anti-angiogenic properties are attributed to its ability to inhibit heparan sulfate degradation, thereby preventing the formation of new blood vessels that supply nutrients to tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, with results indicating that this compound remains stable under various conditions . Long-term exposure to this compound has shown sustained inhibition of heparanase activity and continued induction of apoptosis in cancer cells . In in vivo studies, this compound significantly inhibited tumor growth in mouse models, demonstrating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, this compound administered at a dosage of 40 mg/kg significantly inhibited tumor growth and increased apoptosis in tumor tissues . Higher doses of this compound have been associated with increased anti-tumor activity, although potential toxic effects at very high doses have not been extensively studied . The compound’s efficacy and safety profile in animal models suggest its potential for further development as an anti-cancer agent.

Metabolic Pathways

This compound is involved in metabolic pathways related to heparan sulfate metabolism. By inhibiting heparanase, this compound prevents the breakdown of heparan sulfate, thereby maintaining the integrity of the extracellular matrix . This inhibition affects various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound’s interaction with heparanase and its downstream effects on metabolic pathways highlight its potential as a therapeutic agent for cancer treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and can be administered orally, making it a convenient option for therapeutic use . Once inside the cells, this compound interacts with heparanase in the cytoplasm, inhibiting its activity and preventing the degradation of heparan sulfate . The compound’s distribution within tissues has been studied in animal models, with results indicating effective localization to tumor sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with heparanase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to heparanase to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its localization and function within cells . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.

Preparation Methods

The synthesis of OGT 2115 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

OGT 2115 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include oxidized benzoxazole derivatives, reduced alcohol derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

Prostate Cancer

A study published in January 2024 demonstrated that OGT 2115 effectively reduced tumor growth in vivo. Mice treated with this compound at a dosage of 40 mg/kg exhibited significantly inhibited growth of PC-3 cell xenografts compared to control groups. The study also reported increased apoptosis as evidenced by TUNEL staining .

Study Dosage Cell Line Outcome
Li et al. (2024)40 mg/kgPC-3 (prostate cancer)Significant tumor growth inhibition and increased apoptosis

Triple-Negative Breast Cancer

In another investigation focusing on triple-negative breast cancer (TNBC), this compound was shown to enhance the efficacy of chemotherapy agents like paclitaxel. It augmented the release of extracellular ATP (eATP) and improved cell viability when combined with other treatments. The study utilized various TNBC cell lines and demonstrated that the presence of this compound could potentially reduce the population of breast cancer-initiating cells, which are often resistant to conventional therapies .

Study Cell Line Combination Treatment Outcome
Unspecified (2023)MDA-MB 231, Hs 578t, MDA-MB 468Paclitaxel + this compoundEnhanced chemotherapy efficacy and reduced cancer-initiating cells

Efficacy and Safety Profile

The safety profile of this compound has been assessed alongside its efficacy. The studies indicate that while this compound is effective at inducing apoptosis and inhibiting tumor growth, further investigations are required to fully understand its long-term effects and potential side effects in clinical settings.

Biological Activity

OGT 2115 is a potent inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer progression and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor microenvironments and influence cell survival pathways.

  • Chemical Name : 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid
  • Molecular Weight : 495.3 g/mol
  • Purity : ≥97%
  • CAS Number : 853929-59-6

This compound functions primarily as a heparanase inhibitor with an IC50 value of 0.4 μM , indicating its potency in blocking heparanase activity. Heparanase plays a crucial role in the degradation of heparan sulfate, which is vital for tumor cell invasion and metastasis. By inhibiting this enzyme, this compound disrupts the tumor-supportive microenvironment, leading to reduced cancer cell viability and increased apoptosis.

In Vitro Studies

  • Cell Viability Assays :
    • In prostate cancer cell lines (PC-3 and DU-145), this compound demonstrated dose-dependent inhibition of cell viability with IC50 values of 20.2 μM and 97.2 μM , respectively .
    • The compound induced apoptosis as evidenced by annexin V/PI staining, confirming its role in promoting programmed cell death in cancer cells.
  • Mechanistic Insights :
    • This compound downregulated the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1), which is often overexpressed in various cancers, thereby contributing to the apoptotic effects observed .
    • The use of proteasome inhibitors like MG-132 indicated that the downregulation of MCL-1 by this compound occurs through proteasomal degradation pathways rather than direct inhibition of protein synthesis .

In Vivo Studies

In animal models, specifically using nude mice with xenografts of PC-3 cells:

  • Administration of this compound at a dose of 40 mg/kg significantly inhibited tumor growth and increased TUNEL staining, indicating enhanced apoptosis within the tumor tissues .

Comparative Data on Biological Activity

Parameter This compound Heparanase Activity (Control)
IC50 (inhibition)0.4 μMNot applicable
Induction of ApoptosisYesNo
Effect on MCL-1DecreasesNo change

Prostate Cancer Research

A study published in Cell Reports highlighted the role of this compound in prostate cancer treatment. The findings demonstrated that treatment with this compound led to significant reductions in tumor size and enhanced apoptosis rates compared to control groups. The study emphasized the compound's potential as a therapeutic agent targeting MCL-1 mediated survival pathways in cancer cells .

Neurological Implications

Research has also explored the effects of heparanase inhibition on neuroinflammatory responses. A study indicated that this compound could mitigate neuroinflammation following subarachnoid hemorrhage, suggesting broader implications beyond cancer treatment .

Properties

IUPAC Name

2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXWNYXDMSFQU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OGT 2115
Reactant of Route 2
Reactant of Route 2
OGT 2115
Reactant of Route 3
Reactant of Route 3
OGT 2115
Reactant of Route 4
OGT 2115
Reactant of Route 5
OGT 2115
Reactant of Route 6
Reactant of Route 6
OGT 2115

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.